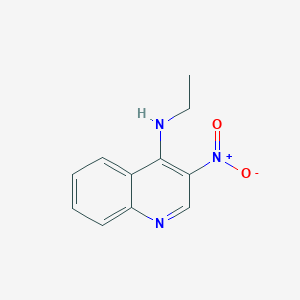

N-ethyl-3-nitroquinolin-4-amine

Description

N-Ethyl-3-nitroquinolin-4-amine is a quinoline derivative characterized by a nitro group at position 3 and an ethyl-substituted amine at position 4 of the quinoline core. The ethyl group at position 4 modulates lipophilicity and steric bulk, influencing solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-ethyl-3-nitroquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-11-8-5-3-4-6-9(8)13-7-10(11)14(15)16/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIBMRPAQHEOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-nitroquinolin-4-amine typically involves the nitration of quinoline derivatives followed by ethylation. One common method includes:

Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Ethylation: The resulting 3-nitroquinoline is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols, appropriate solvents

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

Reduction: N-ethyl-3-aminoquinolin-4-amine

Substitution: Various substituted quinoline derivatives

Oxidation: N-ethyl-3-nitrosoquinolin-4-amine

Scientific Research Applications

N-ethyl-3-nitroquinolin-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of quinoline derivatives.

Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-ethyl-3-nitroquinolin-4-amine involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets, leading to antimicrobial or anticancer effects. The ethyl group enhances its lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Calculated based on molecular formula.

Key Observations:

Substituent Impact on Physicochemical Properties: Lipophilicity: The ethyl group in N-ethyl-3-nitroquinolin-4-amine offers moderate lipophilicity compared to the isobutyl group in its isobutyl analogue, which may enhance membrane permeability but reduce aqueous solubility . Halogen Substitution: Bromine in NQ4 increases molecular weight and melting point (268°C vs. 222°C for NQ1), suggesting enhanced crystallinity and stability .

Synthetic Accessibility :

- NQ1 and NQ4 were synthesized via Suzuki–Miyaura coupling with yields >85%, indicating efficient cross-coupling strategies for introducing aryl/heteroaryl groups .

- Ethyl and isobutyl analogues may require simpler alkylation steps, avoiding transition-metal catalysts .

Biological Relevance :

- Compounds like NQ1 and NQ4 exhibit structural complexity (e.g., ethynyl, benzyloxy groups) that may target specific protein pockets, whereas simpler alkylamines (e.g., ethyl, isobutyl) are often optimized for pharmacokinetic profiles .

Biological Activity

N-ethyl-3-nitroquinolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, activity against various cancer cell lines, and implications for therapeutic applications.

Chemical Structure and Properties

N-ethyl-3-nitroquinolin-4-amine features a quinoline core with a nitro group at the 3-position and an ethyl substituent at the nitrogen atom. This structural configuration contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

The biological activity of N-ethyl-3-nitroquinolin-4-amine is primarily attributed to its ability to undergo bioreduction, resulting in reactive intermediates that can interact with cellular components. The nitro group can be reduced to form amino derivatives, which may enhance the compound's cytotoxic effects against cancer cells. The ethyl group is thought to facilitate membrane penetration, allowing the compound to influence intracellular processes.

Anticancer Properties

Recent studies have focused on the anticancer potential of N-ethyl-3-nitroquinolin-4-amine. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. The compound exhibited notable inhibitory activity with IC50 values in the micromolar range .

Table 1: Anticancer Activity of N-ethyl-3-nitroquinolin-4-amine

These findings suggest that N-ethyl-3-nitroquinolin-4-amine may serve as a promising lead compound for developing novel anticancer agents.

Cytotoxic Effects

The cytotoxicity of N-ethyl-3-nitroquinolin-4-amine has been evaluated in various studies. The compound demonstrated significant cytotoxic effects on cancer cells, attributed to its interference with cellular signaling pathways and induction of apoptosis .

Case Studies and Research Findings

- In Vivo Studies : In a study involving Sprague-Dawley rats, administration of N-ethyl-N-nitrosourea (a related compound) resulted in a spectrum of tumors, highlighting the importance of nitroquinoline derivatives in carcinogenesis research . Although this study did not focus specifically on N-ethyl-3-nitroquinolin-4-amine, it underscores the relevance of nitro groups in biological activity.

- Comparative Analysis : A comparative study evaluated N-ethyl-3-nitroquinolin-4-amine against known chemotherapeutic agents like cisplatin and doxorubicin. Results indicated that while these agents have established efficacy, N-ethyl-3-nitroquinolin-4-amine exhibited unique mechanisms that could complement existing therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.